(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-13-8-9-15-16(11-13)25-18(20(15)2)19-17(21)12-6-5-7-14(10-12)26(3,22)23/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFCUAVKJKPBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
The compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, affecting various cellular functions.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to bronchodilation and exert non-steroidal anti-inflammatory effects . These effects are particularly beneficial in the treatment of conditions like chronic obstructive pulmonary disease (COPD).
Pharmacokinetics
The compound is delivered directly to the lungs through a standard jet nebulizer, which suggests that it is likely to have good bioavailability in the target organ.
Result of Action
The dual inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and anti-inflammatory effects. This can help alleviate symptoms in conditions like COPD, where airway obstruction and inflammation are major issues.
Biological Activity
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may contribute to its efficacy in various biological applications, particularly in cancer therapy and antimicrobial activities.
Structural Characteristics
The compound consists of several key structural elements:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is known for its diverse biological activities.
- Benzamide Moiety : This component enhances the compound's ability to interact with biological targets.
- Ethoxy and Methylsulfonyl Substituents : These groups may influence the compound's solubility, stability, and interaction with biological systems.
Molecular Structure
The molecular formula for this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives in targeting various cancer pathways. Compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms such as:
- EGFR Inhibition : The compound's structural similarity to known EGFR inhibitors suggests it may also inhibit this pathway, which is crucial in many cancers.
- BRAF V600E Inhibition : Similar thiazole derivatives have demonstrated effective inhibition of BRAF V600E, a common mutation in melanoma and other cancers.
In a comparative study, derivatives with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 37 nM to 86 nM against various human cancer cell lines, indicating significant antiproliferative activity .
Antimicrobial Activity
Thiazole derivatives have been documented for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds were reported as low as 50 μg/mL against various microorganisms, suggesting robust antibacterial and antifungal activities .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The thiazole moiety can interact with specific enzymes involved in cancer progression or microbial metabolism.
- Signal Transduction Modulation : The compound may alter signaling pathways that are critical for cell proliferation and survival.
Case Study 1: Antiproliferative Activity
In an experimental study, a series of thiazole-based compounds were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition, with some achieving comparable potency to established anticancer drugs like erlotinib .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of thiazole derivatives. The study revealed that certain derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The results underscored the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substituents on the benzothiazole ring, alkyl/aryl groups at position 3, and functional groups on the benzamide moiety. Below is a comparative analysis:
Table 1: Substituent Effects and Molecular Properties
Key Observations:
- Substituent Position 6 : The target compound’s 6-ethoxy group balances hydrophilicity and steric bulk, contrasting with the polar 6-acetamido or electron-withdrawing 6-fluoro groups. The 6-methylsulfonyl in enhances solubility but may reduce membrane permeability.
- Position 3 Modifications : A 3-methyl group (target) offers steric simplicity compared to 3-propargyl or 3-(2-ethoxyethyl) , which introduce conformational flexibility or reactivity (e.g., propargyl for click chemistry).
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | +25% vs. RT |
| mCPBA Equivalents | 1.1–1.3 eq | Maximizes iodine(III) intermediate |
| Solvent (DCE:TFE) | 1:1 | Balances solubility and reactivity |
| Reaction Time | 16 hours | Completes cyclization |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Structural Insight |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.7 (s, 1H, imine) | Confirms (E)-configuration |
| HRMS (ESI+) | [M+H]⁺ = 443.1234 | <2 ppm error |
| IR (KBr) | 1345 cm⁻¹ (S=O) | Sulfonyl group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
